molecular formula C7H5ClO3 B014232 3-Chlorosalicylic acid CAS No. 1829-32-9

3-Chlorosalicylic acid

Cat. No. B014232
CAS RN: 1829-32-9
M. Wt: 172.56 g/mol
InChI Key: PPINMMULCRBDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chlorosalicylic acids, including 3-chlorosalicylic acid, often involves starting from simple and economically accessible raw materials. For example, 2,5-dichloronitrobenzene can be reduced and then undergo diazotization and carboxylation reactions under high temperature and pressure to produce chlorosalicylic acids. These methods emphasize simplicity, economic viability, and high purity of the final product, which are crucial for commercial applications (Du Xiao-y, 2015).

Molecular Structure Analysis

The molecular structure of 3-chlorosalicylic acid, particularly its conformations and photoreaction pathways, has been explored using techniques like low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculations. These studies reveal the existence of different conformers and the impact of UV irradiation on the molecular structure (Miyagawa et al., 2014).

Chemical Reactions and Properties

Photocatalytic degradation of 3-chlorosalicylic acid, such as over TiO2 membranes, underscores its reactivity and the feasibility of its breakdown into simpler substances like HCl and CO2. These reactions are significant for understanding the environmental fate of the compound and for applications in waste treatment technologies (Sabaté et al., 1991).

Physical Properties Analysis

Investigations into the physical properties of 3-chlorosalicylic acid and its derivatives, particularly in relation to their synthesis and the influence of various factors on their purity and yield, provide essential insights into optimizing production processes for industrial and research purposes. For instance, the effect of reaction conditions on the synthesis of dichlorosalicylic acids has been thoroughly studied, highlighting the importance of parameters such as reaction temperature, pressure, and solvent choice (Meng Ming-yang, 2004).

Chemical Properties Analysis

The chemical properties of 3-chlorosalicylic acid, including its reactivity and interactions with other molecules, are crucial for its applications in chemistry and materials science. Studies focusing on its coordination polymers, for instance, demonstrate its versatility and potential in catalysis and materials design (Wenliang Xu et al., 2014).

Scientific Research Applications

  • Protein Determination in Spinal Fluid : Meulemans (1960) found that using 3% sulphosalicylic acid or trichloroacetic acid in water with sodium sulphate yields satisfactory results for determining total protein in spinal fluid, comparable to other methods (Meulemans, 1960).

  • Microencapsulation of Chlorogenic Acid : Gonçalves et al. (2017) discovered that microencapsulation of chlorogenic acid in sodium alginate and modified chitosan creates stable, controlled-release particles with good antioxidant activity, highlighting its potential in food and pharmaceutical industries (Gonçalves et al., 2017).

  • Inhibition of Tyrosinase Activity : A study by Han et al. (2008) showed that 4-chlorosalicylic acid strongly inhibits mushroom tyrosinase activity and possesses antibacterial and antifungal properties against various bacteria and fungi (Han et al., 2008).

  • Dicamba Herbicide Production : Du Xiao-y (2015) noted that the synthesis of 3,6-dichlorosalicylic acid is a simple, economic method suitable for the production of dicamba herbicide, meeting high purity and commercial requirements (Du Xiao-y, 2015).

  • Intramolecular Hydrogen Bond Energy : Paul, Samanta, and Guchhait (2010) found that 3,5-dichlorosalicylic acid exhibits weaker intramolecular hydrogen bond energy and a higher barrier to excited state proton transfer compared to salicylic acid (Paul, Samanta, & Guchhait, 2010).

  • Biocidal Properties : Asaad, Grant, and Latif (1988) discovered that 5-Chloro-3-(2-nitroethenyl)-salicylic acid anilides and related substances are new polyactive biocides with molluscicidal and fungicidal activities (Asaad, Grant, & Latif, 1988).

  • Anti-Inflammatory and Antipyretic Agents : Sofia, Diamantis, and Ludwig (1975) found that 5-chlorosalicylic acid and related compounds are effective anti-inflammatory and antipyretic agents (Sofia, Diamantis, & Ludwig, 1975).

  • Health Benefits of Chlorogenic Acid : Naveed et al. (2018) highlighted that chlorogenic acid has potential health benefits, including antioxidant, antibacterial, and anti-inflammatory properties, and could serve as a natural alternative to synthetic antibiotics (Naveed et al., 2018).

  • Dye Degradation by Fenton Processes : Santana et al. (2019) demonstrated that 3-hydroxyanthranilic acid enhances dye degradation by Fenton processes, improving reactive oxygen species generation and decreasing energy barriers (Santana et al., 2019).

Safety And Hazards

3-Chlorosalicylic acid may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes . If inhaled, the person should be moved into fresh air . If swallowed, the mouth should be rinsed and a physician should be consulted .

properties

IUPAC Name

3-chloro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPINMMULCRBDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171356
Record name 3-Chlorosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorosalicylic acid

CAS RN

1829-32-9
Record name 3-Chlorosalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1829-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorosalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorosalicylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chlorosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorosalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CHLOROSALICYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQE9J25ZES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chlorosalicylic acid
Reactant of Route 2
3-Chlorosalicylic acid
Reactant of Route 3
Reactant of Route 3
3-Chlorosalicylic acid
Reactant of Route 4
Reactant of Route 4
3-Chlorosalicylic acid
Reactant of Route 5
3-Chlorosalicylic acid
Reactant of Route 6
Reactant of Route 6
3-Chlorosalicylic acid

Citations

For This Compound
244
Citations
J Sabate, MA Anderson, H Kikkawa, M Edwards… - Journal of catalysis, 1991 - Elsevier
… Test of data for pseudo first-order kinetics-semilogarithmic plot of 3-chlorosalicylic acid (3CSAL… nation of 3-chlorosalicylic acid. More than 98% of the 3-chlorosalicylic acid was converted …
J Sabate, MA Anderson, H Kikkawa, Q Xu… - Journal of catalysis, 1992 - Elsevier
… When irradiated with near-UV light, these membranes brought about the photocatalytic degradation of 3-chlorosalicylic acid (3-CSA). Relationships between preparation conditions and …
M Miyagawa, N Akai, M Nakata - Journal of Molecular Structure, 2014 - Elsevier
Conformations and photoreaction pathways of 3-chlorosalicylic acid have been investigated by low-temperature matrix-isolation infrared spectroscopy with an aid of the density-…
NW Hirwe, KN Rana, KD Gavankar - Proceedings of the Indian Academy of …, 1938 - ias.ac.in
… 3-Chlorosalicylic acid has been prepared by two different … On cooling, 3-chlorosalicylic acid separated and was filtered … until no further yield of 3-chlorosalicylic acid was obtained. The …
Number of citations: 12 www.ias.ac.in
V Obermoser, D Baecker, C Schuster, V Braun… - Dalton …, 2018 - pubs.rsc.org
[(Prop-2-ynyl)-2-acetoxybenzoate]dicobalthexacarbonyl (Co-ASS), an organometallic derivative of the irreversible cyclooxygenase-1/2 (COX-1/2) inhibitor acetylsalicylic acid (ASS), …
Number of citations: 33 0-pubs-rsc-org.brum.beds.ac.uk
E Shefter - Journal of Pharmaceutical Sciences, 1969 - Wiley Online Library
… P 2 1 /c) with cell parameters of a = 7.845 Å b = 9.636 Å c = 21.185 Å and β = 92.20 The crystals contain a significant fraction of the impurities 3,5‐dichloro‐ and 3‐chlorosalicylic acid. …
S Tunesi, M Anderson - The Journal of Physical Chemistry, 1991 - ACS Publications
… All organic adsorbates used in this study (salicylic acid, 3-chlorosalicylic acid, benzoic acid, phenol, and 4-chlorophenol) were obtained from Aldrich and used without any further …
Number of citations: 387 0-pubs-acs-org.brum.beds.ac.uk
J Liu, X Zhang, Y Bao, K Zhang, J Qiu, Q He… - Science of The Total …, 2021 - Elsevier
… The acclimated sludge could degrade dicamba, 3,6-dichlorosalicylic acid, 6-chlorosalicylic acid, 3-chlorophenol and phenol but not salicylic acid, 3-chlorosalicylic acid, 4-chlorosalicylic …
N Walker, GH Wiltshire - Microbiology, 1955 - microbiologyresearch.org
… Isolation of 3-Chlorosalicylic acid The filtrate from the charcoal used for adsorbing the … and the solvent removed giving crystalline 3-chlorosalicylic acid. This was purified by vacuum …
Number of citations: 39 www.microbiologyresearch.org
RH Taraban - 1993 - vtechworks.lib.vt.edu
… reductive dehalogenation of both 3-chlorosalicylic acid and 2,… salts medium containing 3-chlorosalicylic acid reduced the … Only limited dehalogenation of 3chlorosalicylic acid and 2,5-…
Number of citations: 1 vtechworks.lib.vt.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.